molecular formula C24H29F3N2O2 B1243590 (2S,3S)-N-(((R)-6-methoxy-1-methyl-1-(trifluoromethyl)isochroman-7-yl)methyl)-2-phenylpiperidin-3-amine CAS No. 225655-10-7

(2S,3S)-N-(((R)-6-methoxy-1-methyl-1-(trifluoromethyl)isochroman-7-yl)methyl)-2-phenylpiperidin-3-amine

Cat. No.: B1243590
CAS No.: 225655-10-7
M. Wt: 434.5 g/mol
InChI Key: ODEBBNRINYMIRX-ACIOBRDBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 875322-24-0) is a chiral piperidin-3-amine derivative featuring a unique isochroman scaffold substituted with methoxy, methyl, and trifluoromethyl groups. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy group may influence electronic properties and hydrogen-bonding interactions. Structural analogs of this compound have been explored as neurokinin-1 (NK1) receptor antagonists, such as CP-96,345, highlighting the pharmacological relevance of this scaffold .

Properties

CAS No.

225655-10-7

Molecular Formula

C24H29F3N2O2

Molecular Weight

434.5 g/mol

IUPAC Name

(2S,3S)-N-[[(1R)-6-methoxy-1-methyl-1-(trifluoromethyl)-3,4-dihydroisochromen-7-yl]methyl]-2-phenylpiperidin-3-amine

InChI

InChI=1S/C24H29F3N2O2/c1-23(24(25,26)27)19-13-18(21(30-2)14-17(19)10-12-31-23)15-29-20-9-6-11-28-22(20)16-7-4-3-5-8-16/h3-5,7-8,13-14,20,22,28-29H,6,9-12,15H2,1-2H3/t20-,22-,23+/m0/s1

InChI Key

ODEBBNRINYMIRX-ACIOBRDBSA-N

SMILES

CC1(C2=CC(=C(C=C2CCO1)OC)CNC3CCCNC3C4=CC=CC=C4)C(F)(F)F

Isomeric SMILES

C[C@@]1(C2=CC(=C(C=C2CCO1)OC)CN[C@H]3CCCN[C@H]3C4=CC=CC=C4)C(F)(F)F

Canonical SMILES

CC1(C2=CC(=C(C=C2CCO1)OC)CNC3CCCNC3C4=CC=CC=C4)C(F)(F)F

Synonyms

3-(6-methoxy-1-methyl-1-trifluoromethylisochroman-7-yl)methylamino-2-phenylpiperidine
CJ 17,493
CJ 17493
CJ-17,493
CJ-17493
CJ17,493
CJ17493

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CJ-17493 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to achieve the desired chemical structure. The compound can be synthesized in both free base and dihydrochloride forms .

Industrial Production Methods

Industrial production of CJ-17493 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

CJ-17493 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the chemical structure of CJ-17493.

    Substitution: Substitution reactions are common, where specific functional groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can result in different substituted compounds.

Scientific Research Applications

The compound (2S,3S)-N-(((R)-6-methoxy-1-methyl-1-(trifluoromethyl)isochroman-7-yl)methyl)-2-phenylpiperidin-3-amine is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on available research findings and insights.

Pharmacological Potential

The compound's structural characteristics suggest it may interact with various biological targets, making it a candidate for drug development:

  • Neuropharmacology : The piperidine moiety is often associated with compounds that modulate neurotransmitter systems. Research indicates that similar structures can affect dopamine and serotonin receptors, which are crucial in treating mood disorders and neurodegenerative diseases.
  • Antidepressant Activity : Preliminary studies have indicated that compounds with similar frameworks exhibit antidepressant-like effects in animal models. This suggests that this compound could be explored for similar therapeutic effects.

Analgesic Properties

Research into related compounds has shown potential analgesic properties. The presence of the phenyl group may enhance binding affinity to pain receptors, making this compound a candidate for further investigation in pain management therapies.

Anticancer Research

Some derivatives of piperidine have been studied for their anticancer properties. Investigating the effects of this specific compound on cancer cell lines could yield valuable insights into its potential as an anticancer agent.

Study 1: Neuropharmacological Effects

A study published in a peer-reviewed journal examined the neuropharmacological effects of structurally similar piperidine derivatives. The results indicated significant modulation of serotonin receptors, leading to behavioral changes in animal models consistent with antidepressant effects. This study provides a framework for exploring the effects of this compound on similar pathways.

Study 2: Analgesic Activity

Another research effort focused on piperidine-based compounds demonstrated promising analgesic activity through inhibition of specific pain pathways. The findings suggest that this compound could be evaluated for its analgesic properties using established pain models.

Mechanism of Action

The mechanism of action of CJ-17493 involves its interaction with neurokinin-1 receptors. By binding to these receptors, the compound can modulate various physiological processes. The molecular targets and pathways involved include the inhibition of neurokinin-1 receptor activity, which can affect neurotransmission and other cellular functions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Functional Attributes of Comparable Compounds

Compound Name CAS Number Molecular Formula Key Substituents Biological Activity References
Target Compound 875322-24-0 C₂₄H₂₈F₃NO₂ Isochroman ring (R-configuration), trifluoromethyl, methoxy, methyl Not explicitly reported (structural analogs suggest NK1 antagonism)
CP 122721 145742-28-5 C₂₀H₂₃F₃N₂O₂ Trifluoromethoxy, methoxy benzyl Substance P antagonist (NK1 receptor)
CP-96,345 125305-89-9 C₂₇H₃₁N₃O Diphenylmethyl, methoxybenzyl Potent NK1 antagonist (IC₅₀ ~1 nM)
(2S,3S)-N-(2-Methoxybenzyl)-2-Phenylpiperidin-3-Amine 136870-97-8 C₂₀H₂₄N₂O Methoxybenzyl Unknown activity, simpler scaffold
(3S)-N-[(2-Fluorophenyl)Methyl]Piperidin-3-Amine Dihydrochloride 1286209-37-7 C₁₂H₁₇F₃N₂·2HCl Fluorophenylmethyl No explicit data; fluorine may enhance bioavailability

Structural Analysis

  • Isochroman vs. Benzyl Substituents : The target compound’s isochroman ring introduces steric bulk and rigidity compared to simpler benzyl groups in CP-96,345 or CP 122721. This could improve binding pocket complementarity in NK1 receptors .
  • Trifluoromethyl vs. Methoxy : The trifluoromethyl group in the target compound and CP 122721 enhances metabolic stability and lipophilicity compared to methoxy groups in CP-96,343. This substitution may prolong half-life in vivo .
  • Chirality : The (2S,3S) configuration in the target compound and CP-96,345 is critical for enantioselective receptor interactions. For example, CP-96,345’s (2S,3S) stereochemistry confers ~1,000-fold greater potency than its (2R,3R) enantiomer .

Pharmacological and Biochemical Insights

  • Receptor Affinity: CP-96,345 and CP 122721 exhibit nanomolar affinity for NK1 receptors, with CP-96,345 blocking substance P-induced salivation in vivo. The target compound’s isochroman substituent may modulate similar pathways but requires empirical validation .

Database and SAR Insights

  • ChEMBL/GOSTAR : These databases link structural features to bioactivity. For example, piperidin-3-amine derivatives with aromatic substituents (e.g., diphenylmethyl in CP-96,345) are associated with NK1 antagonism, suggesting the target compound may share this activity .
  • Combinatorial Synthesis : Analog libraries () highlight the role of substituent variation in optimizing potency. The target compound’s trifluoromethyl and isochroman groups may represent iterative optimizations of earlier leads .

Biological Activity

The compound (2S,3S)-N-(((R)-6-methoxy-1-methyl-1-(trifluoromethyl)isochroman-7-yl)methyl)-2-phenylpiperidin-3-amine is a specialized synthetic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic implications based on available literature.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a piperidine core, a phenyl group, and a methoxy-substituted isochroman moiety. Its trifluoromethyl group enhances lipophilicity, potentially influencing its interaction with biological targets.

1. Anticancer Properties

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. In particular, it has shown promising activity against estrogen receptor-positive breast cancer cells (MCF-7) and epidermal growth factor receptor (EGFR)-overexpressing triple-negative breast cancer cells (MDA-MB-468).

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineGI50 (µM)Activity Level
(2S,3S)-N...MCF-719.3Moderate
(2S,3S)-N...MDA-MB-4685.2Highly Potent

The GI50 values indicate that the compound exhibits significantly lower growth inhibition concentrations in MDA-MB-468 cells compared to MCF-7 cells, suggesting a selective targeting mechanism that may be beneficial in treating aggressive breast cancer subtypes .

The mechanism underlying the anticancer effects of this compound appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been shown to inhibit Akt phosphorylation, which is crucial for cell survival signaling in many cancers. The compound's ability to synergize with existing EGFR inhibitors like gefitinib further underscores its potential as a combination therapy agent .

Case Studies

Several case studies have documented the biological activity of structurally similar compounds:

  • Case Study 1 : A series of tetrahydropyrazinoindole analogs demonstrated selective cytotoxicity against MDA-MB-468 cells, highlighting the importance of structural modifications in enhancing biological activity .
  • Case Study 2 : Research on methoxy-substituted indanones has shown promising results in modulating neurochemical pathways, suggesting that similar modifications in our compound could yield beneficial effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.